molecular formula C16H19N3O3 B2690221 N-环丙基-5-(2,4-二氧代-1H-喹唑啉-3-基)戊酰胺 CAS No. 688774-27-8

N-环丙基-5-(2,4-二氧代-1H-喹唑啉-3-基)戊酰胺

货号 B2690221
CAS 编号: 688774-27-8
分子量: 301.346
InChI 键: OLZPDEUYQXGANL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The synthesis of similar quinazolin-2,4-dione analogs has been explored in various studies . For instance, a series of novel hybrid quinazolin-2,4-dione analogs bearing acetyl/amide bridged-nitrogen heterocyclic moieties such as azetidinone, pyrrole, oxazole, oxadiazole, thiazole, pyrazole, and thiazolidine scaffolds were synthesized . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds has been confirmed by means of IR, 1H-NMR, 13C-NMR, MS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in various studies . For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

科学研究应用

受体相互作用和药理学潜力

N-环丙基-5-(2,4-二氧代-1H-喹唑啉-3-基)戊酰胺和相关化合物因其与各种受体的相互作用而受到研究,展示了潜在的药理学应用。例如,咪唑并喹唑啉酰胺和氨基甲酸酯,密切相关的化合物,显示出对 GABAA/苯二氮卓受体的高亲和力结合。这些化合物表现出一系列内在功效,表明它们在调节受体活性以用于治疗目的方面的潜力 (Tenbrink 等,1994)

抗癌应用

癌症治疗中的一种新方法涉及使用类似于 N-环丙基-5-(2,4-二氧代-1H-喹唑啉-3-基)戊酰胺的化合物。例如,针对组蛋白脱乙酰酶和 G 蛋白偶联雌激素受体的化合物研究显示出有希望的抗乳腺癌活性。当这些化合物加载在聚合物混合胶束中时,表现出改善的水溶性和在癌细胞系中表现出抗增殖特性 (Marcos 等,2021)

药物开发的结构研究

1H-咪唑并喹啉-4-胺衍生物的构效关系研究,包括具有环丙基的那些,作为 A3 腺苷受体阳性变构调节剂 (PAM) 已经进行。这些研究对于开发具有特定作用的药物至关重要,例如那些针对炎症性疾病和肝病的药物。该研究阐明了这些化合物的结合位点和生物利用度,有助于开发更有效的药物 (Fallot 等,2022)

体外抑制活性

与 N-环丙基-5-(2,4-二氧代-1H-喹唑啉-3-基)戊酰胺在结构上相关的化合物已被评估其对晚期糖基化终产物戊糖二醛形成的体外抑制活性。这项研究表明了这些化合物在抑制有害生化终产物形成方面的潜力,这可能对糖尿病和衰老等疾病产生影响 (Okuda 等,2011)

抗惊厥特性

与受试化合物在结构上相似的咪唑并喹唑啉已对其抗惊厥特性进行了评估。研究表明,此类化合物可以防止动物模型中各种试剂诱发的癫痫发作,从而深入了解其作为抗癫痫药物的潜力 (Jackson 等,1996)

作用机制

Target of Action

The primary target of the compound N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is the Discoidin Domain Receptors (DDRs), a unique type of kinase that uses extracellular matrix collagen as a ligand . DDRs play a crucial role in the development and progression of fibrosis, making them a potential target for the treatment of diseases like idiopathic pulmonary fibrosis .

Mode of Action

N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide acts by inhibiting the activity of DDRs . By blocking these receptors, the compound interferes with the signaling pathways that lead to the progression of fibrosis .

Biochemical Pathways

The inhibition of DDRs by N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide affects the biochemical pathways involved in the development of fibrosis . Collagen, as a signaling molecule, plays a significant role in the onset, progression, and feedback loop of fibrosis . By inhibiting DDRs, the compound disrupts these processes, potentially slowing or halting the progression of fibrosis .

Pharmacokinetics

It is noted that the compound has good oral absorption and ideal tissue distribution , which suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is the reduction of fibrosis. In a mouse model of bleomycin-induced pulmonary fibrosis, the compound showed good anti-fibrotic effects, superior to the marketed drug nintedanib . This suggests that the compound could have a significant impact on the molecular and cellular processes involved in fibrosis.

属性

IUPAC Name

N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-14(17-11-8-9-11)7-3-4-10-19-15(21)12-5-1-2-6-13(12)18-16(19)22/h1-2,5-6,11H,3-4,7-10H2,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZPDEUYQXGANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。